molecular formula C11H20N2O2 B14398325 4,4'-(1H-Imidazole-1,5-diyl)di(butan-1-ol) CAS No. 89882-46-2

4,4'-(1H-Imidazole-1,5-diyl)di(butan-1-ol)

Cat. No.: B14398325
CAS No.: 89882-46-2
M. Wt: 212.29 g/mol
InChI Key: UAKITDXTJUWDEE-UHFFFAOYSA-N
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Description

4,4’-(1H-Imidazole-1,5-diyl)di(butan-1-ol) is a chemical compound that features an imidazole ring substituted with butanol groups at the 4 and 4’ positions. Imidazole derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science.

Chemical Reactions Analysis

Types of Reactions

4,4’-(1H-Imidazole-1,5-diyl)di(butan-1-ol) can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while substitution reactions can introduce various functional groups onto the imidazole ring.

Scientific Research Applications

4,4’-(1H-Imidazole-1,5-diyl)di(butan-1-ol) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-(1H-Imidazole-1,5-diyl)di(butan-1-ol) involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activity. Additionally, the hydroxyl groups can form hydrogen bonds with biological molecules, influencing their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-(1H-Imidazole-1,5-diyl)di(butan-1-ol) is unique due to the presence of butanol groups, which enhance its solubility and reactivity compared to simpler imidazole derivatives. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

89882-46-2

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

4-[3-(4-hydroxybutyl)imidazol-4-yl]butan-1-ol

InChI

InChI=1S/C11H20N2O2/c14-7-3-1-5-11-9-12-10-13(11)6-2-4-8-15/h9-10,14-15H,1-8H2

InChI Key

UAKITDXTJUWDEE-UHFFFAOYSA-N

Canonical SMILES

C1=C(N(C=N1)CCCCO)CCCCO

Origin of Product

United States

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